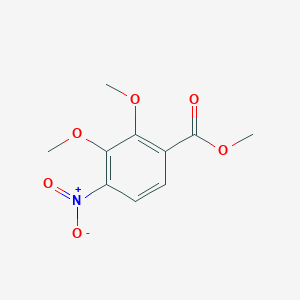
Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester is an organic compound with the molecular formula C10H11NO6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and nitro groups, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester typically involves the esterification of 2,3-dimethoxy-4-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
2,3-dimethoxy-4-nitrobenzoic acid+methanolacid catalystbenzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of strong acids like sulfuric acid or hydrochloric acid as catalysts is common. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxy-4-nitrobenzoic acid or 2,3-dimethoxy-4-nitrobenzaldehyde.
Reduction: Formation of 2,3-dimethoxy-4-aminobenzoic acid, methyl ester.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4-dimethoxy-, methyl ester: Similar structure but with different positions of the methoxy groups.
Benzoic acid, 2,4-dimethoxy-, methyl ester: Similar structure but with different positions of the methoxy groups.
Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester: Similar structure with an additional methyl group.
Uniqueness
Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61203-56-3 |
|---|---|
Molecular Formula |
C10H11NO6 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
methyl 2,3-dimethoxy-4-nitrobenzoate |
InChI |
InChI=1S/C10H11NO6/c1-15-8-6(10(12)17-3)4-5-7(11(13)14)9(8)16-2/h4-5H,1-3H3 |
InChI Key |
OYZFJTWCAVISMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















